molecular formula C10H13BO3 B2610001 5-Cyclopropyl-2-methoxyphenylboronic acid CAS No. 2225155-31-5

5-Cyclopropyl-2-methoxyphenylboronic acid

Cat. No.: B2610001
CAS No.: 2225155-31-5
M. Wt: 192.02
InChI Key: BEGREXWVUYNOPD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H13BO3. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the cyclopropyl and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it valuable in various chemical and pharmaceutical applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.

    Protodeboronation: Acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C).

Major Products:

Scientific Research Applications

Chemistry: 5-Cyclopropyl-2-methoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .

Industry: The compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 5-Cyclopropyl-2-methoxyphenylboronic acid imparts unique steric and electronic properties, enhancing its reactivity and selectivity in certain chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(5-cyclopropyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13/h4-7,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGREXWVUYNOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2CC2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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